molecular formula C7H8F3NO B11779885 5,5-Difluoro-3-(fluoromethyl)-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole

5,5-Difluoro-3-(fluoromethyl)-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole

Cat. No.: B11779885
M. Wt: 179.14 g/mol
InChI Key: FVGXODZDMVAYMM-UHFFFAOYSA-N
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Description

5,5-Difluoro-3-(fluoromethyl)-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole is a fluorinated heterocyclic compound

Preparation Methods

The synthesis of 5,5-Difluoro-3-(fluoromethyl)-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine, followed by oxidation of the cycloadducts . This metal-free synthetic route is advantageous due to its high yield and regiospecificity.

Chemical Reactions Analysis

5,5-Difluoro-3-(fluoromethyl)-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5-Difluoro-3-(fluoromethyl)-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole involves its interaction with specific molecular targets. The compound can participate in various biochemical pathways, influencing the activity of enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar compounds include other fluorinated isoxazoles and difluoromethylated compounds. Compared to these, 5,5-Difluoro-3-(fluoromethyl)-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole is unique due to its specific substitution pattern and structural features. This uniqueness contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C7H8F3NO

Molecular Weight

179.14 g/mol

IUPAC Name

5,5-difluoro-3-(fluoromethyl)-3a,4,6,6a-tetrahydrocyclopenta[d][1,2]oxazole

InChI

InChI=1S/C7H8F3NO/c8-3-5-4-1-7(9,10)2-6(4)12-11-5/h4,6H,1-3H2

InChI Key

FVGXODZDMVAYMM-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CC1(F)F)ON=C2CF

Origin of Product

United States

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